3-碘-1,8-萘啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

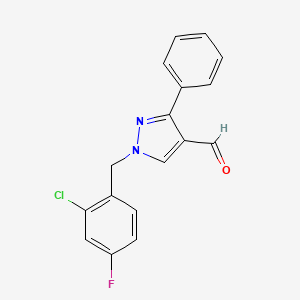

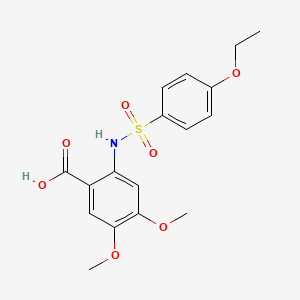

3-Iodo-1,8-naphthyridine is a chemical compound with the molecular formula C8H5IN2 . It is a derivative of 1,8-naphthyridine, which is an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 3-Iodo-1,8-naphthyridine, has been a subject of considerable interest. Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde has also been reported .Molecular Structure Analysis

The molecular structure of 3-Iodo-1,8-naphthyridine is characterized by the presence of a naphthyridine core, which is a bicyclic compound containing two nitrogen atoms in separate rings .Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines are diverse and include multicomponent reactions, Friedländer cyclization, and others . The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .Physical And Chemical Properties Analysis

3-Iodo-1,8-naphthyridine has an average mass of 256.043 Da and a mono-isotopic mass of 255.949738 Da .科学研究应用

Biological Activities

1,8-Naphthyridines, including 3-Iodo-1,8-naphthyridine, have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They have been found to exhibit antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities .

Photochemical Properties

1,8-Naphthyridines also have unique photochemical properties . These properties make them useful in various applications, including the development of light-emitting diodes .

Treatment of Bacterial Infections

Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections . This suggests that 3-Iodo-1,8-naphthyridine could potentially have similar applications.

Ligands

1,8-Naphthyridines are used as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. This makes them useful in various chemical reactions.

Components of Dye-Sensitized Solar Cells

1,8-Naphthyridines are used as components of dye-sensitized solar cells . These solar cells are a type of thin film solar cell made of a porous layer of titanium dioxide nanoparticles, covered with a molecular dye that absorbs sunlight.

Molecular Sensors

1,8-Naphthyridines are used in the development of molecular sensors . These sensors can detect changes in their environment at the molecular level, making them useful in various fields, including medicine and environmental monitoring.

Self-Assembly Host-Guest Systems

1,8-Naphthyridines are used in self-assembly host-guest systems . These systems involve two or more molecules that are able to bind together through non-covalent interactions, forming a larger complex.

Antimicrobial Activity

3-Iodo substituted 1,8-naphthyridines have been synthesized and evaluated for their antibacterial activity against various bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia . They have also been tested for their anti-fungi activity against Aspergillus flavus and Fusarium oxysporum .

These are just a few of the many potential applications of 3-Iodo-1,8-naphthyridine in scientific research. It’s clear that this compound has a wide range of uses, from medicinal chemistry to materials science .

未来方向

The future directions in the research of 3-Iodo-1,8-naphthyridine and its derivatives could involve the development of more eco-friendly, safe, and atom-economical approaches for their synthesis . Additionally, due to their wide applicability in medicinal chemistry and materials science, further exploration of their biological activities and photochemical properties could be beneficial .

作用机制

Target of Action

3-Iodo-1,8-naphthyridine is a derivative of 1,8-naphthyridines, which are known for their diverse biological activities . The primary targets of 1,8-naphthyridines are often bacterial enzymes, such as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial drugs .

Mode of Action

Related compounds like nalidixic acid, a 1,8-naphthyridine derivative, selectively and reversibly block dna replication in susceptible bacteria . They inhibit a subunit of DNA gyrase and topoisomerase IV and induce the formation of cleavage complexes

Biochemical Pathways

Considering its potential antibacterial activity, it might interfere with the dna replication process in bacteria by inhibiting key enzymes like dna gyrase and topoisomerase iv . This inhibition could disrupt the normal cell division process, leading to bacterial cell death.

Result of Action

Given its potential antibacterial activity, it may lead to the death of bacterial cells by inhibiting key enzymes involved in dna replication .

属性

IUPAC Name |

3-iodo-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKFMNGWPJZDCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1,8-naphthyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-fluorobenzo[b]thiophene](/img/structure/B2797168.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2797169.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2797171.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetamide](/img/structure/B2797175.png)

![5-(methylamino)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2797176.png)

![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2797178.png)

![2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile](/img/structure/B2797179.png)

![3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2797181.png)